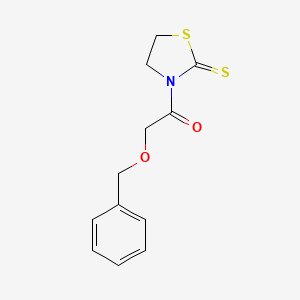
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine
Vue d'ensemble
Description
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine, also known as F4MP, is a chemical compound that belongs to the pyrimidine family. It is a potent inhibitor of protein kinase B (PKB) and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine inhibits the activity of PKB by binding to its active site, preventing its phosphorylation and activation. PKB is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine can modulate the activity of this pathway and affect cellular processes.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, suppress the growth of tumors, and improve glucose metabolism in diabetic mice. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has also been shown to enhance neuronal survival and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine is also stable and can be easily synthesized and purified. However, 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has some limitations. It is not suitable for in vivo studies due to its poor solubility and low bioavailability. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine also has some off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine. One potential direction is to develop more potent and selective inhibitors of PKB based on the structure of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine. Another direction is to investigate the role of PKB in other cellular processes, such as autophagy and inflammation. Additionally, 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, the study of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has the potential to provide valuable insights into the role of PKB in various cellular processes and to facilitate the development of novel therapeutics for various diseases.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PKB, which is a key regulator of cell survival, proliferation, and metabolism. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has been used to study the role of PKB in various cellular processes, such as insulin signaling, cancer cell growth, and neuronal function.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUVUOGVOZJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564276 | |
| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133256-49-2 | |
| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)

![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)





